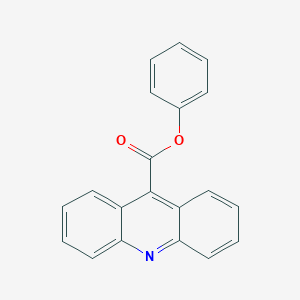

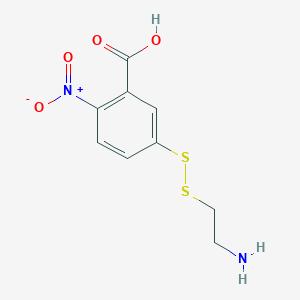

Phenyl acridine-9-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenyl acridine-9-carboxylate and its derivatives often involves complex organic reactions. A notable method includes the intramolecular cyclization of 2-arylamino phenyl ketones, facilitated by tert-butyl bromide and Cu-catalyzed C-N coupling, allowing for the room-temperature formation of 9-substituted acridines from readily available 2-amino phenyl ketones and aryl boronic acids (Cao et al., 2020).

Molecular Structure Analysis

The crystal structures of phenyl acridine-9-carboxylates exhibit interesting features. Compounds such as 2-ethylphenyl acridine-9-carboxylate and 2,5-dimethylphenyl acridine-9-carboxylate form triclinic and monoclinic crystals, respectively. These structures are characterized by networks of C-H...pi and dispersive interactions, facilitating a variety of molecular orientations and packing arrangements in the lattice, which significantly influences their physical and chemical properties (Sikorski et al., 2005).

Chemical Reactions and Properties

Phenyl acridine-9-carboxylate undergoes various chemical reactions, including alkylation to produce chemiluminescent derivatives. Such reactions are enhanced by using thermal, photochemical, and sonochemical techniques, indicating the compound's versatility in synthetic chemistry. These reactions lead to products with potential applications in chemiluminescence-based assays and sensors (Batmanghelich et al., 1991).

Physical Properties Analysis

The physical properties of phenyl acridine-9-carboxylates, such as melting points, volatilisation temperatures, and enthalpies, have been extensively studied. These properties are crucial for understanding the compound's behavior under various conditions and for predicting its stability and reactivity. The melting points and volatilisation temperatures provide insights into the compound's thermal stability, which is essential for its storage and application in different environments (Krzymiński et al., 2010).

Chemical Properties Analysis

The chemiluminescence of phenyl acridine-9-carboxylate derivatives highlights their chemical properties, particularly their ability to emit light upon reaction with oxidizing agents. This feature is explored for applications in bioassays and imaging techniques. The introduction of electron-withdrawing groups has been shown to enhance the chemiluminescence of these compounds, offering a pathway for the design of highly sensitive and selective chemiluminescent sensors (Nakazono et al., 2019).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis : Phenyl acridine-9-carboxylates demonstrate a strong correlation between their structure and solvent properties, suggesting potential applications in organic synthesis and catalysis (Krzymiński et al., 2011).

Anticancer Agents : The binding of 9-phenyl acridine to DNA through partial intercalation in the minor groove indicates its potential as an anticancer agent (Ghosh et al., 2010). Additionally, 9-phenyl acridine exhibits antitumor activity by inducing apoptosis in A375 and HeLa cells, showing lower toxicity to normal cells and greater sensitivity towards cancerous cell lines (Ghosh et al., 2011).

Photodynamic Therapy : 9-phenyl acridine effectively photosensitizes A375 melanoma cells to UVA radiation, causing DNA damage and cell death, suggesting its role in photodynamic therapy (Hansda et al., 2020).

Chemiluminescence Applications : Derivatives of phenyl acridine-9-carboxylate show strong chemiluminescence intensities, making them suitable for hydrogen peroxide measurement (Nakazono et al., 2020), and are also used in chemiluminescence assays for hydrogen peroxide and choline under neutral conditions (Nakazono et al., 2019).

Biocompatible Imaging Agents : Acridine-9-ylmethyl ester, a derivative, shows potential as a biocompatible cellular uptake and cell imaging agent for biomedical research (Jana et al., 2013).

Discovery of Nucleic Acid Ligands : The synthesis of acridine-peptide libraries for discovering structure-specific nucleic acid ligands through affinity chromatography selection is facilitated by a novel synthesis of 9-anilinoacridine-4-carboxylic acid (Carlson & Beal, 2000).

Safety And Hazards

Zukünftige Richtungen

Acridine derivatives, including Phenyl acridine-9-carboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Eigenschaften

IUPAC Name |

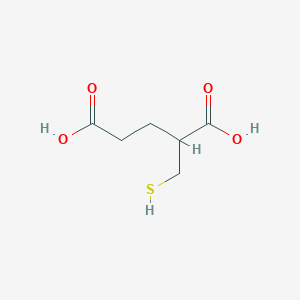

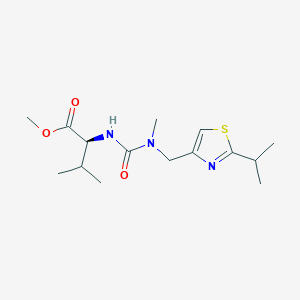

phenyl acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYUZWMXMSNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333748 | |

| Record name | Phenyl 9-acridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl acridine-9-carboxylate | |

CAS RN |

109392-90-7 | |

| Record name | Phenyl 9-acridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl acridine-9-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)

![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)